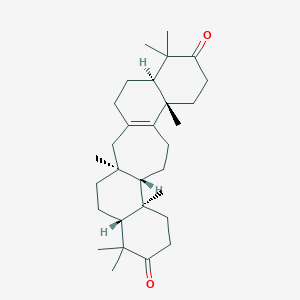
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is a chemical compound known for its unique structure and properties It is a diterpenoid compound, which means it is derived from four isoprene units and contains twenty carbon atoms Diterpenoids are a class of chemical compounds known for their diverse biological activities and are commonly found in plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule, followed by oxidation and rearrangement reactions to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the following steps:
Raw Material Preparation: Obtaining and purifying the starting materials.
Reaction: Conducting the chemical reactions under controlled conditions.
Purification: Using techniques such as chromatography and crystallization to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can be compared with other diterpenoid compounds, such as:
Taxol: Known for its use in cancer treatment.
Forskolin: Used in research for its ability to activate adenylate cyclase.
Ginkgolide: Found in Ginkgo biloba and known for its neuroprotective properties.
Uniqueness: What sets this compound apart is its specific structure and the unique set of biological activities it exhibits
Propiedades
Número CAS |
18070-11-6 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1 |
Clave InChI |
CDCKBLNAQWOFID-ANVBBVGYSA-N |
SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C |
SMILES canónico |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















